molecular formula C15H19FN2O3 B4934403 ethyl 4-(4-acetyl-2-fluorophenyl)-1-piperazinecarboxylate

ethyl 4-(4-acetyl-2-fluorophenyl)-1-piperazinecarboxylate

Cat. No. B4934403
M. Wt: 294.32 g/mol
InChI Key: UGDITJVYPFLKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetyl-2-fluorophenyl)-1-piperazinecarboxylate, commonly referred to as EAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EAFP is a piperazine derivative that has been synthesized for its potential use as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of EAFP is not fully understood. However, studies have shown that EAFP can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes play a role in the development of Alzheimer's disease and Parkinson's disease, respectively. By inhibiting these enzymes, EAFP can prevent the progression of these diseases.
Biochemical and Physiological Effects:
EAFP has been shown to have several biochemical and physiological effects. Studies have shown that EAFP can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. EAFP has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, EAFP has been shown to have neuroprotective effects, which can help prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

EAFP has several advantages for lab experiments, including its synthetic availability and its potential use as a drug candidate for the treatment of various diseases. However, there are also some limitations to using EAFP in lab experiments. For example, the synthesis of EAFP can be challenging, and the yield of the product can vary depending on the reaction conditions used. In addition, the mechanism of action of EAFP is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on EAFP. One potential direction is to further study the mechanism of action of EAFP and its effects on various diseases. Another potential direction is to explore the potential use of EAFP as a drug candidate for the treatment of other diseases, such as inflammatory diseases. Additionally, future research could focus on optimizing the synthesis method for EAFP to improve the yield of the product.

Synthesis Methods

EAFP can be synthesized using a variety of methods, including the reaction of 4-acetyl-2-fluoroaniline with ethyl piperazine-1-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of EAFP can vary depending on the reaction conditions used.

Scientific Research Applications

EAFP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that EAFP has anti-cancer properties, and it can inhibit the growth of cancer cells. EAFP has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

properties

IUPAC Name

ethyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDITJVYPFLKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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